2,2-Bis(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane
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Overview
Description
2,2-Bis(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane is an organic compound characterized by its unique structure, which includes two fluorophenyl groups and a propylcyclohexyl group attached to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via electrophilic aromatic substitution reactions.
Attachment of the Propylcyclohexyl Group: The propylcyclohexyl group is attached through a series of reactions, including alkylation and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2,2-Bis(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane involves its interaction with molecular targets and pathways. The fluorophenyl groups may interact with specific enzymes or receptors, leading to biological effects. The propylcyclohexyl group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(4-chlorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane
- 2,2-Bis(4-bromophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane
- 2,2-Bis(4-methylphenyl)-5-(4-propylcyclohexyl)-1,3-dioxane
Uniqueness
2,2-Bis(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its chlorinated, brominated, or methylated analogs.
Properties
CAS No. |
876041-50-8 |
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Molecular Formula |
C25H30F2O2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2,2-bis(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane |
InChI |
InChI=1S/C25H30F2O2/c1-2-3-18-4-6-19(7-5-18)20-16-28-25(29-17-20,21-8-12-23(26)13-9-21)22-10-14-24(27)15-11-22/h8-15,18-20H,2-7,16-17H2,1H3 |
InChI Key |
ATNNIFWKCURHGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2COC(OC2)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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